Ergothioneine

Description

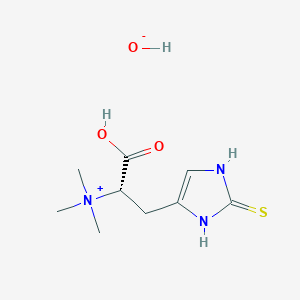

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSISHJJTAXXQAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901020082 | |

| Record name | Ergothioneine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ergothioneine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

497-30-3 | |

| Record name | Ergothioneine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergothioneine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergothioneine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-[1-carboxy-2-(2-mercaptoimidazol-4-yl)ethyl]trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOTHIONEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDZ3DQM98W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ergothioneine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Ergothioneine: A Technical Retrospective on Charles Tanret's 1909 Breakthrough

Abstract

In 1909, the French chemist Charles Tanret reported the isolation of a novel, sulfur-containing compound from the ergot fungus (Claviceps purpurea), which he named ergothioneine.[1][2][3][4] This discovery marked the entry of a unique histidine derivative into the scientific landscape, a molecule that is now recognized for its potent antioxidant properties and significant physiological roles. This in-depth guide provides a technical overview of the historical discovery of this compound, revisiting the likely experimental protocols of the era. It further summarizes the initial chemical characterization of the molecule and delves into the contemporary understanding of its mechanism of action, specifically its interplay with the Nrf2 and SIRT1 signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey and biological significance of this compound.

Historical Context and Initial Discovery

At the turn of the 20th century, the ergot fungus, a parasitic organism on rye and other grains, was a subject of intense chemical investigation due to its potent physiological effects, which were known to cause the devastating condition of ergotism. It was within this context that Charles Tanret undertook his work. In 1909, he successfully isolated a crystalline substance from an aqueous extract of ergot, which he identified as a new base and named "this compound" to reflect its origin and its sulfur content.[1][2][3] The structure of this new compound was later elucidated in 1911 by Barger and Ewins as a trimethylbetaine of 2-thiol-L-histidine.[1][5]

Experimental Protocols for the Isolation of this compound

Extraction and Initial Purification

The initial step would have involved the extraction of the active principles from the dried and powdered sclerotia of Claviceps purpurea.

-

Solvent Extraction: The powdered ergot was likely subjected to exhaustive extraction with a polar solvent. Based on practices of the time for similar compounds, this was likely an aqueous or alcoholic solution. A common method involved the use of a Soxhlet extractor with ethanol to efficiently extract a wide range of compounds.

-

Defatting: Ergot contains a significant amount of oils and fats, which would interfere with the isolation of polar compounds. These were likely removed by a preliminary extraction with a non-polar solvent like petroleum ether or by partitioning the initial extract against a non-polar solvent.

-

Precipitation of Impurities: To further purify the aqueous extract, a common technique of the era was the addition of a lead acetate solution. Basic lead acetate was particularly effective at precipitating tannins, gums, and other impurities, which could then be removed by filtration. The excess lead in the filtrate would then be removed by precipitation, for example, with hydrogen sulfide.

Isolation and Crystallization of this compound

Following the initial cleanup, the focus would shift to the specific isolation of this compound.

-

Fractional Precipitation: The clarified aqueous extract would then be treated with reagents known to precipitate alkaloids and other nitrogenous bases. Mercuric chloride was a common precipitating agent for such compounds. The resulting precipitate containing this compound would be collected.

-

Decomposition of the Mercury Salt: The this compound would then be liberated from its mercury salt. This was typically achieved by suspending the precipitate in water and treating it with hydrogen sulfide. The insoluble mercuric sulfide would precipitate, leaving the desired compound in the aqueous solution.

-

Crystallization: The final step would involve the concentration of the aqueous solution of this compound, followed by crystallization. This was often achieved by the addition of a less polar solvent, such as ethanol or acetone, to the concentrated aqueous solution, leading to the formation of crystalline this compound. The crystals would then be collected by filtration and dried.

Below is a graphical representation of the probable experimental workflow.

Chemical and Physical Properties

Tanret would have characterized the newly isolated compound using the analytical techniques available at the time. This would have included determination of its physical constants and elemental analysis to deduce its empirical formula.

| Property | Reported Value |

| Molecular Formula | C₉H₁₅N₃O₂S |

| Molar Mass | 229.30 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 275-277 °C (with decomposition)[2][6] |

| Solubility | Soluble in water |

Note: The molecular formula and molar mass were determined by later studies, but Tanret would have performed elemental analysis to determine the empirical formula.

Modern Understanding of this compound's Mechanism of Action

Since its discovery, a vast body of research has elucidated the biological functions of this compound, revealing it to be a potent antioxidant and cytoprotectant. Humans and other animals cannot synthesize this compound and must acquire it from their diet, primarily from fungi and certain bacteria. A specific transporter, the Solute Carrier Family 22 Member 4 (SLC22A4), also known as the this compound transporter (ETT) or organic cation transporter novel 1 (OCTN1), is responsible for its uptake and accumulation in tissues.

This compound exerts its protective effects through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of key cellular signaling pathways.

Interaction with the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which targets it for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

This compound has been shown to modulate the Nrf2 pathway. It can promote the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the subsequent upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

Interaction with the SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. SIRT1 can deacetylate and activate a variety of transcription factors and other proteins involved in antioxidant defense and cellular homeostasis.

This compound has been shown to upregulate the expression and activity of SIRT1. By activating SIRT1, this compound can promote the deacetylation of target proteins, such as Nrf2, further enhancing the antioxidant response. Additionally, SIRT1 activation by this compound has been linked to the downregulation of pro-inflammatory pathways, such as that mediated by NF-κB.

Conclusion

Charles Tanret's discovery of this compound in 1909 was a seminal moment in the history of natural product chemistry. Working with the complex chemical matrix of ergot, he successfully isolated and provided the initial characterization of a molecule that we now understand to be a vital component of the cellular antioxidant defense system. While the experimental techniques have evolved dramatically since Tanret's time, the fundamental principles of extraction, purification, and characterization that he employed laid the groundwork for over a century of research into the remarkable properties of this compound. The ongoing elucidation of its intricate interactions with cellular signaling pathways, such as Nrf2 and SIRT1, continues to highlight the importance of this "longevity vitamin" and underscores the enduring legacy of its discovery.

References

- 1. The biology of this compound, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Current Situation and Future Trends of this compound in Biology and Medical Research: A Bibliometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. L-(+)-Ergothioneine CAS#: 497-30-3 [m.chemicalbook.com]

An In-Depth Technical Guide on the Core Function of the Ergothioneine Transporter SLC22A4 (OCTN1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Solute Carrier Family 22 Member 4 (SLC22A4), also known as Organic Cation Transporter Novel Type 1 (OCTN1), is a transmembrane protein with a pivotal role in the transport of the potent antioxidant ergothioneine. Initially characterized as a polyspecific organic cation transporter, its primary physiological function is now understood to be the sodium-dependent, high-affinity uptake of this compound, a dietary antioxidant of significant biological interest. SLC22A4 is ubiquitously expressed, with prominent levels in immune cells, and its dysregulation is implicated in various inflammatory diseases, including Crohn's disease and rheumatoid arthritis. This technical guide provides a comprehensive overview of the core functions of SLC22A4, detailing its transport kinetics, substrate specificity, regulatory mechanisms, and the experimental methodologies employed in its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug development, and biomedical research.

Introduction

SLC22A4 (OCTN1) is an integral plasma membrane protein, typically consisting of 551 amino acids and predicted to have 11 or 12 transmembrane domains[1]. First cloned from fetal liver, it was initially identified as a transporter of organic cations such as tetraethylammonium (TEA)[2]. However, subsequent research definitively established its role as the principal transporter for this compound (ET), a thiol-containing amino acid that humans and other animals must obtain from their diet[3]. The transport of this compound by SLC22A4 is significantly more efficient than that of previously presumed substrates like TEA and carnitine, leading to the proposal of the functional name this compound Transporter (ETT)[3].

The transporter's function is crucial for the accumulation and retention of this compound in various tissues, where it is thought to exert protective effects against oxidative stress and inflammation[3][4]. The expression of the SLC22A4 gene is regulated by various factors, including the transcription factor RUNX1 and inflammatory cytokines, linking its function to cellular stress and immune responses[5][6]. Genetic polymorphisms in SLC22A4 have been associated with an increased risk for inflammatory conditions, highlighting its clinical relevance[7][8]. This guide will delve into the technical aspects of SLC22A4 function, providing quantitative data, detailed experimental protocols, and visual representations of its operational framework.

Core Function: this compound Transport

The primary and most physiologically relevant function of SLC22A4 is the transport of this compound. This process is characterized by high affinity and dependence on sodium ions, with a proposed stoichiometry of one sodium ion per this compound molecule[9][10]. The transport is also pH-dependent, with optimal activity observed at physiological pH[10].

Transport Kinetics

The efficiency of SLC22A4-mediated this compound transport has been quantified in various in vitro systems. Key kinetic parameters are summarized in the table below.

| Substrate | Transporter | Cell System | K_m_ | V_max_ | Reference(s) |

| This compound | Human SLC22A4 | HEK293 Cells | 21 µmol/L | 4.2 nmol/min/mg protein | [3] |

| This compound | Rat Slc22a4 | HEK293 Cells | 4.64 µM | Not Specified | [11] |

| Tetraethylammonium | Human SLC22A4 | HEK293 cell membrane vesicles | 1.28 mM | Not Specified | Not Specified |

Table 1: Kinetic Parameters of SLC22A4-Mediated Transport

Substrate Specificity and Inhibition

While this compound is the primary substrate, SLC22A4 can also transport other organic cations and zwitterions, albeit with lower efficiency. The transporter exhibits a degree of polyspecificity, and its activity can be inhibited by various compounds.

| Compound | Interaction Type | Inhibition Constant (K_i_ / IC_50_) | Cell System | Reference(s) |

| Verapamil | Inhibitor | K_i_ = 11 µmol/L | HEK293 Cells | [4] |

| Quinidine | Inhibitor | Not Specified | Not Specified | [4] |

| Pyrilamine | Inhibitor | Not Specified | Not Specified | [4] |

| Hercynine | Substrate/Inhibitor | K_i_ = 1.4 mmol/L | HEK293 Cells | [4] |

| Methimazole | Substrate/Inhibitor | K_i_ = 7.5 mmol/L | HEK293 Cells | [4] |

| Acetylcholine | Substrate | Competitively inhibited by TEA, γ-butyrobetaine, and acetylcarnitine | Proteoliposomes | [12] |

| Tetraethylammonium (TEA) | Substrate/Inhibitor | Not Specified | Not Specified | [12] |

| γ-Butyrobetaine | Inhibitor | Not Specified | Proteoliposomes | [12] |

| Acetylcarnitine | Inhibitor | Not Specified | Proteoliposomes | [12] |

| Polyamines | Inhibitor | Not Specified | Proteoliposomes | [12] |

| Cytarabine | Substrate | Sensitive to inhibition by dipyridamole and NBMPR | Cell-based assays | [13] |

Table 2: Substrate and Inhibitor Profile of SLC22A4

Regulation of SLC22A4 Expression

The expression of the SLC22A4 gene is tightly regulated, particularly in the context of inflammation. The transcription factor RUNX1, which plays a crucial role in hematopoiesis, has been identified as a key regulator of SLC22A4 promoter activity[5][14]. Furthermore, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) have been shown to increase SLC22A4 mRNA expression[5][6]. This upregulation may be mediated, at least in part, through the activation of the NF-κB signaling pathway[5].

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. SLC22A4 - Wikipedia [en.wikipedia.org]

- 3. Discovery of the this compound transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing the substrate specificity of the this compound transporter with methimazole, hercynine, and organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of the regulation of organic cation/carnitine transporter 1 (SLC22A4) by rheumatoid arthritis-associated transcriptional factor RUNX1 and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [논문]Mechanism of the Regulation of Organic Cation/Carnitine Transporter 1 (SLC22A4) by Rheumatoid Arthritis-Associated Transcriptional Factor RUNX1 and Inflammatory Cytokines [scienceon.kisti.re.kr]

- 7. SLC22A4 solute carrier family 22 member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. thescipub.com [thescipub.com]

- 9. genecards.org [genecards.org]

- 10. Functional Characterization of this compound Transport by Rat Organic Cation/Carnitine Transporter Octn1 (slc22a4) [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. The human OCTN1 (SLC22A4) reconstituted in liposomes catalyzes acetylcholine transport which is defective in the mutant L503F associated to the Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. OCTN1 is a high-affinity carrier of nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An intronic SNP in a RUNX1 binding site of SLC22A4, encoding an organic cation transporter, is associated with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergothioneine's Sequestration in Mitochondria and Nucleus: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Mechanisms, Quantitative Analysis, and Experimental Investigation of Ergothioneine Accumulation in Cellular Organelles.

This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, detailing the current understanding of this compound (EGT) accumulation within the mitochondria and nucleus. It provides an overview of the transport mechanisms, functional implications, and key signaling pathways involved. Furthermore, this guide includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research in this area.

Executive Summary

This compound (EGT) is a naturally occurring amino acid derivative with potent antioxidant properties, which is obtained through dietary sources.[1] Its accumulation in specific cellular compartments, particularly the mitochondria and nucleus, suggests a targeted protective role against oxidative stress in these vital organelles.[1][2] This guide synthesizes the current knowledge on the transport of EGT into these subcellular locations, the functional consequences of its accumulation, and the signaling pathways it modulates. Quantitative data on EGT distribution is presented, alongside detailed experimental protocols for its study, to provide a comprehensive resource for the scientific community.

Mitochondrial Accumulation of this compound

The mitochondrion, being a primary site of reactive oxygen species (ROS) production, is particularly vulnerable to oxidative damage.[2] The preferential accumulation of EGT in this organelle underscores its critical role in mitochondrial protection.[3][4]

Transport into the Mitochondria

The primary transporter for EGT into cells is the Organic Cation/Carnitine Transporter 1 (OCTN1), encoded by the SLC22A4 gene.[5] Evidence strongly suggests that OCTN1 is also localized to the mitochondrial membrane, providing a direct route for EGT into the mitochondrial matrix.[6] However, it is important to note that the mitochondrial localization of OCTN1 is a subject of ongoing research and debate.[7] Intriguingly, studies on mitochondria isolated from OCTN1 knockout mice have shown residual EGT uptake, suggesting the existence of alternative, yet to be identified, mitochondrial transport mechanisms.[7]

Functional Implications in the Mitochondria

Once inside the mitochondria, EGT exerts a range of protective effects, primarily centered around its antioxidant capacity. It directly scavenges ROS, thereby protecting mitochondrial DNA (mtDNA), proteins, and lipids from oxidative damage.[4] This protective action helps to preserve mitochondrial function, maintain the mitochondrial membrane potential, and may even promote mitochondrial biogenesis.[1] A recent study has proposed a novel mechanism whereby EGT boosts mitochondrial respiration through the direct activation of the enzyme 3-mercaptopyruvate sulfurtransferase (MPST).

Nuclear Accumulation of this compound

The nucleus, housing the cell's primary genetic material, is another critical site for EGT's protective functions.

Transport into the Nucleus

While it is established that EGT accumulates in the nucleus, the precise mechanism of its transport across the nuclear envelope is not yet well-defined.[1] Unlike the well-studied nuclear import of proteins via importin-mediated pathways, the transport of small molecules like EGT is less understood and represents an active area of investigation.

Functional Implications in the Nucleus

Within the nucleus, the primary role of EGT is the protection of nuclear DNA from oxidative damage.[1] By neutralizing ROS that can lead to DNA lesions, EGT contributes to the maintenance of genomic stability.

Quantitative Data on this compound Distribution

While it is widely accepted that EGT accumulates in mitochondria, precise quantitative data comparing its concentration across different subcellular compartments from the same sample is limited. The available data primarily focuses on whole tissue or blood concentrations. One study, however, provides direct evidence of EGT accumulation in muscle mitochondria following exercise.

| Sample Type | This compound Concentration | Reference |

| Human Red Blood Cells | >1.5 mM | |

| Human Plasma | 1:70 ratio to Whole Blood | [2] |

| Mouse Liver | ~45 (relative ratio) | [2] |

| Mouse Kidney | ~35 (relative ratio) | [2] |

| Mouse Heart | ~10 (relative ratio) | [2] |

| Mouse Brain | ~1 (relative ratio) | [2] |

| Mouse Skeletal Muscle | Undetectable (in this study) | [2] |

| Mouse Gastrocnemius Muscle (Sedentary) | 8.89 ng/mg tissue | |

| Mouse Muscle Mitochondria (Post-Exercise) | ~2-fold increase vs. sedentary | [8] |

Signaling Pathways Modulated by this compound

EGT's protective effects are not solely due to direct ROS scavenging but also involve the modulation of key cellular signaling pathways.

Nrf2/ARE Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon oxidative stress, or in the presence of activators like EGT, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. The activation of Nrf2 by EGT appears to be mediated, at least in part, by the PI3K/AKT signaling pathway.[2]

AMPK/SIRT1/PGC-1α Pathway

The AMPK/SIRT1/PGC-1α signaling axis is a master regulator of mitochondrial biogenesis and function.[3] this compound has been shown to upregulate the expression of Sirtuin 1 (SIRT1) and Sirtuin 6 (SIRT6).[6][9] SIRT1, a NAD+-dependent deacetylase, can activate Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) by deacetylation. Activated PGC-1α, in turn, promotes the transcription of genes involved in mitochondrial biogenesis. Furthermore, AMP-activated protein kinase (AMPK), a key energy sensor, can also activate PGC-1α. Interestingly, PGC-1α has been shown to regulate the expression of the EGT transporter, OCTN1 (SLC22A4), suggesting a potential positive feedback loop.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound accumulation in mitochondria and the nucleus.

Subcellular Fractionation for Isolation of Mitochondria and Nuclei

This protocol is adapted from standard cell fractionation procedures and can be used to separate nuclear, mitochondrial, and cytosolic fractions.[10][11][12][13][14]

Workflow Diagram:

Methodology:

-

Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9, with protease inhibitors). Allow cells to swell on ice for 10-15 minutes. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei.

-

Mitochondrial and Cytosolic Fraction Separation: Carefully collect the supernatant from the previous step and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The pellet contains the mitochondrial fraction, and the supernatant is the cytosolic fraction.

-

Washing: Wash the nuclear and mitochondrial pellets with their respective buffers to minimize cross-contamination.

-

Lysis and Storage: Lyse the purified nuclear and mitochondrial pellets using an appropriate lysis buffer for downstream analysis. Store all fractions at -80°C.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples.[8][15][16][17][18]

Methodology:

-

Sample Preparation: To the isolated subcellular fractions (or whole-cell lysates), add a protein precipitation agent (e.g., ice-cold methanol or acetonitrile) containing a known concentration of an internal standard (e.g., 13C-labeled this compound). Vortex and centrifuge to pellet the precipitated proteins.

-

Chromatographic Separation: Inject the supernatant onto a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of the polar EGT molecule.

-

Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both EGT and its internal standard.

-

Quantification: A standard curve is generated using known concentrations of EGT. The concentration of EGT in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Immunofluorescence Staining for OCTN1 Mitochondrial Localization

This protocol allows for the visualization of OCTN1 localization within the cell, particularly in relation to mitochondria.[19][20]

Methodology:

-

Cell Culture and Fixation: Grow cells on glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for OCTN1 and a primary antibody for a mitochondrial marker (e.g., TOMM20, CoxIV) diluted in blocking buffer, typically overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit for OCTN1 and Alexa Fluor 594-conjugated anti-mouse for the mitochondrial marker) for 1-2 hours at room temperature in the dark.

-

Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI), and image using a confocal microscope. Co-localization of the signals from the OCTN1 and mitochondrial marker antibodies would indicate mitochondrial localization.

Conclusion

This compound's accumulation in the mitochondria and nucleus highlights its targeted role in protecting these organelles from oxidative stress. The transport into mitochondria is largely attributed to the OCTN1 transporter, though alternative mechanisms may exist. The functional consequences of this accumulation are significant, ranging from direct ROS scavenging to the modulation of key signaling pathways like Nrf2 and AMPK/SIRT1/PGC-1α. While the precise quantitative distribution and the mechanism of nuclear import require further elucidation, the experimental protocols outlined in this guide provide a robust framework for advancing our understanding of this compound's vital role in cellular health. Continued research in this area holds promise for the development of novel therapeutic strategies targeting mitochondrial and nuclear integrity.

References

- 1. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of this compound in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound regulates the paracrine of dermal papilla cells through SIRT1/Nrf2 pathway to antagonize oxidative stress and natural hair follicle aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound oxidation in the protection against high-glucose induced endothelial senescence: Involvement of SIRT1 and SIRT6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and mitochondria: An important protective mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Distribution of the Dietary Antioxidant this compound in Humans and Animal Models Combining NMR, RANSY, and MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.abcam.com [docs.abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Subcellular Fractionation [protocols.io]

- 13. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic profiling of isolated mitochondria and cytoplasm reveals compartment-specific metabolic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative determination of the sulfur-containing antioxidant this compound by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Novel localization of OCTN1, an organic cation/carnitine transporter, to mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Tautomerism of Ergothioneine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine is a naturally occurring amino acid derivative with potent antioxidant properties. Its unique chemical structure and tautomeric nature are central to its biological activity and stability. This guide provides a comprehensive overview of the chemical structure and tautomerism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways.

Chemical Structure of this compound

This compound, systematically named (2S)-3-(2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2-(trimethylammonio)propanoate, is a derivative of the amino acid histidine, containing a sulfur atom on the imidazole ring. This sulfur substitution is key to its distinctive chemical properties and biological functions.

The structure consists of a trimethylated alpha-amino group, creating a stable betaine, and an imidazole ring with a thione group at the C2 position. This thione group is the focal point of its tautomerism.

Tautomerism of this compound: The Thione-Thiol Equilibrium

This compound exists in two tautomeric forms: the thione form and the thiol form. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The equilibrium between these two forms is crucial for this compound's stability and antioxidant capacity.

At physiological pH, the equilibrium lies heavily towards the thione form.[1][2] This predominance of the thione tautomer is a key feature that distinguishes this compound from other biological thiols like glutathione. The thione form is significantly more stable and resistant to auto-oxidation.[1]

Quantitative Data on this compound Tautomerism

While the qualitative predominance of the thione form is well-established, precise experimental determination of the equilibrium constant (Keq) and Gibbs free energy difference (ΔG) in aqueous solution remains an area of active research. However, computational studies provide valuable insights into the relative stabilities of the tautomers.

| Parameter | Value (Computational Estimate) | Solvent | Reference |

| Relative Gibbs Free Energy (Thiol vs. Thione) | Thione is more stable | Gas Phase | [3] |

| Relative Gibbs Free Energy (Thiol vs. Thione) | Thione is more stable | Methanol | [3] |

Note: These values are from computational models and may not perfectly reflect experimental values in aqueous solution.

Structural and Spectroscopic Data

The precise arrangement of atoms and their chemical environment can be elucidated through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography Data

Crystallographic data provides the most accurate bond lengths and angles for the this compound molecule in its solid state. The following table summarizes key bond lengths and angles for the thione tautomer, which is the form observed in the crystal structure of related enzymes.

| Bond | Length (Å) | Angle | Angle (°) |

| C=S | ~1.68 | N-C-S | ~125 |

| C-N (imidazole) | ~1.38 | C-N-C | ~108 |

| C-C (imidazole) | ~1.35 | N-C-C | ~109 |

Note: These are approximate values derived from related structures in the absence of a publicly available CIF file for this compound itself.

NMR Spectroscopy Data

NMR spectroscopy in a D2O solution provides detailed information about the chemical environment of each proton and carbon atom in the this compound molecule. The following table summarizes the reported chemical shifts for this compound in D2O, which are consistent with the predominant thione form.[4][5][6][7]

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| H2 (imidazole) | 6.84 (s) | - |

| H5 (imidazole) | 7.85 (s) | - |

| α-CH | 4.25 (dd) | 59.5 |

| β-CH2 | 3.35 (m) | 28.0 |

| N(CH3)3 | 3.25 (s) | 53.0 |

| C2 (imidazole) | - | 165.0 |

| C4 (imidazole) | - | 129.0 |

| C5 (imidazole) | - | 117.0 |

| COO- | - | 175.0 |

(s = singlet, dd = doublet of doublets, m = multiplet)

Experimental Protocols

X-ray Crystallography for Tautomer Determination

Objective: To obtain a high-resolution crystal structure of this compound to definitively determine the positions of hydrogen atoms and confirm the predominant tautomer in the solid state.

Methodology:

-

Crystallization:

-

Prepare a supersaturated solution of high-purity this compound in a suitable solvent system. Common techniques include slow evaporation, vapor diffusion, and cooling.[8][9][10][11][12]

-

Screen a variety of solvents and co-solvents to find optimal conditions for single crystal growth. Water, ethanol, and mixtures thereof are common starting points.

-

For vapor diffusion, a solution of this compound is equilibrated against a reservoir containing a precipitant, leading to slow crystal growth.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.

-

Rotate the crystal and collect diffraction data on a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson analysis.

-

Build an initial model of the this compound molecule and refine it against the experimental data.

-

Carefully analyze the electron density maps to locate hydrogen atoms, particularly the one involved in tautomerism. Difference Fourier maps are crucial for this step.

-

NMR Spectroscopy for Quantitative Tautomer Analysis

Objective: To quantify the ratio of thione to thiol tautomers in solution.

Methodology:

-

Sample Preparation:

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.[4]

-

For quantitative 1H NMR, ensure a long relaxation delay (at least 5 times the longest T1) to allow for complete relaxation of all protons, ensuring signal intensities are directly proportional to the number of protons.

-

Data Analysis:

-

Integrate the signals corresponding to unique protons of the thione and thiol tautomers.

-

The ratio of the integrals will give the molar ratio of the two tautomers in solution.

-

For the thiol form, the appearance of a distinct S-H proton signal (if not exchanged with D2O) and shifts in the imidazole ring proton and carbon signals would be indicative of its presence.

-

Computational Chemistry for Tautomerism Analysis

Objective: To calculate the relative energies and predict the equilibrium constant of the this compound tautomers in an aqueous environment.

Methodology:

-

Structure Preparation:

-

Build the 3D structures of both the thione and thiol tautomers of this compound.

-

-

Computational Method:

-

Calculations:

-

Perform geometry optimization for both tautomers to find their lowest energy conformations.

-

Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.

-

Calculate the single-point energies of the optimized structures.

-

-

Analysis:

-

Calculate the Gibbs free energy (G) for each tautomer by combining the electronic energy, zero-point vibrational energy, and thermal corrections.

-

The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the equilibrium constant (Keq) using the equation: ΔG = -RT ln(Keq).

-

Signaling Pathways Involving this compound

This compound is known to modulate several key signaling pathways involved in cellular defense and homeostasis, primarily through its antioxidant and cytoprotective properties.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. This compound can activate this pathway, leading to the upregulation of a suite of antioxidant and detoxification enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Identification and Distribution of the Dietary Antioxidant this compound in Humans and Animal Models Combining NMR, RANSY, and MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0003045) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. How To [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. How to grow crystals for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Evolutionary Trajectory of Ergothioneine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a potent, naturally occurring antioxidant synthesized by a limited range of organisms, primarily fungi and certain bacteria. Its unique sulfur-containing imidazole ring structure confers significant cytoprotective properties, making it a molecule of great interest in the fields of medicine, nutrition, and drug development. Understanding the evolutionary history of the genes responsible for EGT biosynthesis provides critical insights into its physiological roles, the diversity of its production pathways, and potential avenues for biotechnological exploitation. This technical guide delves into the core of this compound synthesis, presenting a comprehensive overview of the evolutionary history of its key genes, detailed experimental protocols for their study, and a summary of quantitative data to facilitate comparative analysis.

I. The Genetic Basis of this compound Biosynthesis: An Evolutionary Perspective

The biosynthesis of this compound is a multi-step enzymatic process encoded by a set of genes, collectively known as the egt genes. The core pathway, first elucidated in Mycobacterium smegmatis, involves five key genes: egtA, egtB, egtC, egtD, and egtE.[1]

-

egtD : Encodes a histidine methyltransferase that catalyzes the first committed step, the trimethylation of histidine to form hercynine.[2]

-

egtB : Encodes a sulfoxide synthase that couples hercynine with cysteine (or a cysteine-containing molecule) to form a C-S bond.

-

egtA : Encodes a gamma-glutamylcysteine ligase, which can provide an alternative sulfur donor.

-

egtC : Encodes a glutaminase that processes the intermediate.

-

egtE : Encodes a C-S lyase that catalyzes the final step to produce this compound.

Phylogenetic analyses have revealed a complex and fascinating evolutionary history for these genes, characterized by a patchy distribution across the tree of life, instances of horizontal gene transfer (HGT), and gene fusion events.

Distribution of this compound Synthesis Genes

A comprehensive genomic survey of over 2,500 prokaryotic genomes demonstrated that the complete five-gene egt cluster (egtA-E) is a hallmark of the phylum Actinobacteria.[1][3] However, orthologs of the key enzymes, EgtB and EgtD, are more broadly distributed, albeit sporadically, across various bacterial phyla including Proteobacteria, Cyanobacteria, Bacteroidetes, and even in some archaea.[4] This scattered distribution strongly suggests a history of rampant horizontal gene transfer, where the genetic blueprint for this compound synthesis has been shared across diverse microbial lineages.[1][3]

In the fungal kingdom, the genetic architecture for EGT synthesis is distinct. A genomic survey of over 100 fungal genomes revealed that the capacity to synthesize EGT is a widespread trait, with the notable exception of the Saccharomycotina subphylum, which includes the well-known yeast Saccharomyces cerevisiae.[1][3] Instead of a multi-gene cluster, many fungi, such as Neurospora crassa, possess a single large gene, NcEgt-1, which is a fusion of ancestral egtB and egtD genes.[5] This fusion event represents a significant evolutionary streamlining of the biosynthetic pathway.

Horizontal Gene Transfer and Gene Fusion

The evolutionary narrative of this compound synthesis is punctuated by significant events of horizontal gene transfer and gene fusion. The patchy distribution of egtB and egtD in prokaryotes is a classic indicator of HGT, suggesting that the ability to produce this valuable antioxidant has been acquired by various bacteria from an ancestral source, likely within the Actinobacteria.

The fusion of egtB and egtD into a single bifunctional enzyme in fungi is a remarkable example of evolutionary innovation. This fusion simplifies the genetic regulation and potentially enhances the efficiency of the initial steps of this compound biosynthesis. Phylogenetic analyses suggest that this fusion event occurred early in the fungal lineage and was subsequently lost in the Saccharomycotina.[5]

II. Data Presentation: Quantitative Distribution of this compound Synthesis Genes

The following tables summarize the quantitative data from genomic surveys, providing a clear overview of the distribution of the core this compound synthesis genes across different prokaryotic phyla.

| Phylum | Number of Genomes Surveyed | Percentage with egtB and egtD Orthologs |

| Actinobacteria | 263 | ~46% |

| Proteobacteria | 1034 | ~20% |

| Cyanobacteria | 263 | ~22% |

Table 1: Distribution of egtB and egtD orthologs in major prokaryotic phyla. Data extracted from a genomic survey of 2509 prokaryotic genomes.[4]

| Gene | Predominant Phylum | Notes |

| egtA | Actinobacteria, Proteobacteria | Less widespread than egtB and egtD. |

| egtC | Actinobacteria, Cyanobacteria, Proteobacteria | Patchy distribution suggests HGT from an ancestral Actinobacterium. |

| egtE | Actinobacteria | Almost exclusively found in this phylum. |

Table 2: Phyletic distribution of egtA, egtC, and egtE orthologs. [4]

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the evolutionary history and function of this compound synthesis genes.

Phylogenetic Analysis of this compound Synthesis Genes

This protocol outlines a standard workflow for constructing a phylogenetic tree to infer the evolutionary relationships of this compound synthesis proteins.

a. Sequence Retrieval:

-

Identify protein sequences of interest (e.g., EgtB, EgtD, or the fused Egt-1) from target organisms in public databases such as NCBI GenBank or UniProt.

-

Use BLASTp to find homologous sequences in a wide range of prokaryotic and fungal genomes.

b. Multiple Sequence Alignment:

-

Align the retrieved protein sequences using a multiple sequence alignment program like Clustal Omega.[2][3]

-

Visually inspect the alignment for misaligned regions and manually edit if necessary.

c. Model Selection:

-

Use a program like ProtTest3 to determine the best-fit model of protein evolution for the aligned sequences based on statistical criteria such as the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).[5][6][7][8]

d. Phylogenetic Tree Construction:

-

Construct the phylogenetic tree using a maximum likelihood method, such as that implemented in PhyML, or a Bayesian inference method like MrBayes.[9]

-

Specify the best-fit model of evolution determined in the previous step.

-

Assess the statistical support for the branches of the tree using bootstrap analysis (for maximum likelihood) or posterior probabilities (for Bayesian inference).

e. Tree Visualization and Interpretation:

-

Visualize the resulting phylogenetic tree using software such as FigTree or iTOL.

-

Analyze the tree topology to identify evolutionary relationships, instances of horizontal gene transfer (indicated by incongruence with the species tree), and gene fusion or duplication events.

Gene Knockout in Mycobacterium smegmatis

This protocol describes the generation of a targeted gene deletion mutant for an egt gene in M. smegmatis to study its function in this compound biosynthesis.

a. Construction of the Knockout Cassette:

-

Design primers to amplify the upstream and downstream flanking regions (typically 1 kb) of the target egt gene from M. smegmatis genomic DNA.

-

Clone the amplified flanking regions on either side of a selectable marker gene (e.g., a hygromycin resistance cassette) in a suicide vector.

b. Preparation of Electrocompetent Cells:

-

Grow M. smegmatis mc²155 in Middlebrook 7H9 broth supplemented with ADC and Tween 80 to an OD600 of 0.8-1.0.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet sequentially with ice-cold 10% glycerol.

-

Resuspend the final cell pellet in a small volume of 10% glycerol to create a dense suspension of electrocompetent cells.[10][11]

c. Electroporation:

-

Mix the suicide vector containing the knockout cassette with the electrocompetent M. smegmatis cells.

-

Transfer the mixture to a pre-chilled electroporation cuvette (2 mm gap).

-

Deliver an electrical pulse using an electroporator (e.g., 2.5 kV, 25 µF, 1000 Ω).[12]

-

Immediately add recovery medium (e.g., 7H9 broth) and incubate for several hours at 37°C to allow for the expression of the resistance marker.

d. Selection and Verification of Mutants:

-

Plate the transformed cells on Middlebrook 7H10 agar containing the appropriate antibiotic (e.g., hygromycin).

-

Isolate individual colonies and confirm the gene deletion by PCR using primers that flank the target gene region and by Southern blotting.

In Vitro Reconstitution of this compound Biosynthesis

This protocol outlines a biochemical assay to reconstitute the this compound biosynthesis pathway in vitro using purified enzymes.

a. Protein Expression and Purification:

-

Clone the coding sequences of the egt genes (egtB, egtC, egtD, egtE) into expression vectors with an affinity tag (e.g., His-tag).

-

Transform the expression vectors into a suitable host, such as E. coli BL21(DE3).

-

Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA resin).

b. Biochemical Assay:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol).

-

Assemble the reaction mixture containing:

-

L-histidine (substrate for EgtD)

-

S-adenosylmethionine (SAM) (methyl donor for EgtD)

-

γ-glutamylcysteine (sulfur donor for EgtB) or L-cysteine

-

Fe(II) salt (e.g., (NH₄)₂Fe(SO₄)₂) (cofactor for EgtB)

-

Ascorbate (to maintain iron in the reduced state)

-

Purified EgtD, EgtB, EgtC, and EgtE enzymes.

-

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., methanol or perchloric acid).

c. Product Analysis:

-

Analyze the reaction products by high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.

-

Compare the retention time and mass spectrum of the product with an authentic this compound standard to confirm its identity.

Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound in biological samples.

a. Sample Preparation:

-

For cellular samples, lyse the cells (e.g., by sonication or bead beating) in an extraction buffer (e.g., 50% methanol).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

b. HPLC Analysis:

-

Use a C18 reversed-phase column.

-

Employ a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]

-

Run a gradient or isocratic elution to separate this compound from other cellular components.

-

Detect this compound by UV absorbance at approximately 254 nm.[14]

c. Quantification:

-

Generate a standard curve by injecting known concentrations of an this compound standard.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

IV. Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and relationships in the evolutionary history of this compound synthesis.

Caption: Bacterial this compound biosynthesis pathway.

Caption: Fungal this compound biosynthesis pathway.

Caption: Evolutionary events in this compound synthesis genes.

Caption: Experimental workflow for phylogenetic analysis.

V. Conclusion

The evolutionary history of this compound synthesis genes is a compelling story of vertical descent, horizontal gene transfer, and evolutionary innovation through gene fusion. The restriction of the complete five-gene cluster to Actinobacteria, coupled with the sporadic distribution of its key components in other prokaryotes, highlights the dynamic nature of microbial genomes and the selective advantage conferred by this potent antioxidant. In fungi, the fusion of the core biosynthetic genes into a single functional unit represents an elegant evolutionary solution. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the fascinating biology of this compound, from uncovering novel synthesis pathways to engineering its production for therapeutic and commercial applications. The continued study of the evolutionary trajectory of these genes will undoubtedly yield deeper insights into the intricate interplay between metabolism, environment, and evolution.

References

- 1. biochem218.stanford.edu [biochem218.stanford.edu]

- 2. Multiple sequence alignment - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GitHub - ddarriba/prottest3: Automatically exported from code.google.com/p/prottest3 [github.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Model selection for phylogenetic analysis [biostars.org]

- 8. ProtTest 3: fast selection of best-fit models of protein evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GitHub - stephaneguindon/phyml: PhyML -- Phylogenetic estimation using (Maximum) Likelihood [github.com]

- 10. coleman-lab.org [coleman-lab.org]

- 11. gregorybroussard.com [gregorybroussard.com]

- 12. bio-rad.com [bio-rad.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Distribution of Ergothioneine in Mammalian Tissues

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the distribution, quantification, and cellular activity of L-ergothioneine (EGT), a unique dietary antioxidant. Mammals cannot synthesize ergothioneine; it is obtained exclusively from dietary sources and actively accumulated in tissues via a specific transporter, highlighting its physiological significance.[1][2][3] This guide synthesizes quantitative data, outlines key experimental methodologies, and visualizes the critical pathways associated with this compound's function.

Quantitative Distribution of this compound in Mammalian Tissues

This compound is not uniformly distributed throughout mammalian tissues. Its accumulation is dictated by the expression of the specific transporter OCTN1 (Organic Cation Transporter Novel Type 1), encoded by the SLC22A4 gene.[1][4][5] Tissues with high metabolic rates or those predisposed to oxidative stress and inflammation tend to exhibit higher concentrations of EGT.[6][7]

While comprehensive data across multiple mammalian species is still an area of active research, studies in rodents provide a valuable quantitative model. The following table summarizes the basal distribution of this compound in various tissues of C57BL/6J mice.

Table 1: Basal this compound Concentration in Mouse Tissues

| Tissue | This compound Concentration (ng/mg wet weight ± SEM) |

|---|---|

| Liver | 80.65 ± 4.14 |

| Whole Blood | 58.99 ± 2.05 (ng/µl) |

| Spleen | 36.45 ± 3.72 |

| Kidney | 27.61 ± 2.61 |

| Lung | 19.56 ± 1.46 |

| Heart | 12.09 ± 1.20 |

| Small Intestine | 7.23 ± 0.86 |

| Eye | 5.40 ± 0.29 |

| Large Intestine | 4.37 ± 0.93 |

| Brain | 3.73 ± 0.59 |

Data sourced from a study using LC-MS/MS on male C57BL/6J mice.[4][8]

In humans, EGT is known to accumulate to high concentrations in erythrocytes (red blood cells), bone marrow, liver, kidneys, seminal fluid, and the lens and cornea of the eye.[3][9][10] The concentration in the bovine lens, for instance, can be significantly higher than that of glutathione, a major endogenous antioxidant.[3]

This compound Uptake and Retention

The uptake of this compound from the diet is mediated by the OCTN1 transporter located on the apical membrane of the small intestine.[11] Following absorption, OCTN1 is also responsible for its transport into various tissues and its subsequent renal reabsorption, leading to avid retention within the body.[11] Cells expressing OCTN1 accumulate EGT to high levels and retain it for extended periods, with a half-life that can span several weeks.[1][12]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in complex biological matrices is critical for understanding its distribution and function. Several analytical methods have been developed, with mass spectrometry-based techniques being the most sensitive and specific.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for EGT quantification due to its high sensitivity and specificity.[4][13]

a) Sample Preparation:

-

Homogenization: Solid tissues are weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice. Blood samples are collected with an anticoagulant (e.g., EDTA).

-

Protein Precipitation/Extraction: An organic solvent, typically methanol or acetonitrile, is added to the homogenate or plasma/blood sample to precipitate proteins and extract small molecules like EGT. Samples are vortexed and incubated at low temperatures (-20°C or 4°C).

-

Centrifugation: Samples are centrifuged at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: The supernatant containing EGT is carefully collected for analysis. An internal standard (e.g., a stable isotope-labeled EGT) is often added at the beginning of the process to correct for extraction efficiency and matrix effects.

b) Chromatographic Separation:

-

Technique: Reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used.[14][15] HILIC is often preferred for retaining the highly polar EGT molecule effectively.[16]

-

Column: A C18 column for RP-HPLC or a silica/amide column for HILIC.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used to separate EGT from other matrix components.[17]

c) Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of EGT, m/z 230.1) and monitoring for a specific, high-abundance product ion generated after collision-induced dissociation (e.g., m/z 127.1). This specific transition provides high selectivity and minimizes interference.

Other Methodologies

-

HPLC with UV Detection: A less sensitive but more accessible method. It often requires a pre-column or post-column derivatization step to enhance detection.[15] Detection is typically performed at a wavelength around 254 nm.[15]

-

HPLC-ICP-MS: This technique uses an inductively coupled plasma mass spectrometer to detect the sulfur atom in this compound, providing high elemental selectivity.[18]

-

Surface-Enhanced Raman Scattering (SERS): An emerging technique that offers rapid and cost-effective quantification in biofluids like serum.[14]

Signaling Pathways and Cellular Functions

This compound's primary role is considered to be that of a cytoprotectant and antioxidant.[11][19] It exerts its effects not only by directly scavenging reactive oxygen species (ROS) but also by modulating key cellular signaling pathways involved in stress response and inflammation.

The Keap1-Nrf2 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. This compound can modulate this pathway, leading to the upregulation of downstream antioxidant and cytoprotective genes.[1][5]

-

Mechanism: In the presence of oxidative stress, or potentially through direct interaction, EGT promotes the dissociation of Nrf2 from Keap1.[5]

-

Action: Freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

-

Outcome: This leads to increased transcription of Phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[1][5]

Other Relevant Signaling Pathways

This compound has been implicated in the modulation of several other critical signaling cascades:

-

Anti-inflammatory Signaling: EGT can inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and interleukins.[1][20]

-

Sirtuin (SIRT) Pathway: Studies have shown that EGT can upregulate SIRT1 and SIRT6, which are involved in anti-aging and cellular protection, particularly in endothelial cells under high-glucose conditions.[5]

-

TGF-β/Smads Pathway: In the context of liver fibrosis, EGT has been shown to inhibit the TGF-β/Smads signaling pathway, a central mediator of fibrogenesis.[21]

-

Neurotrophic Signaling: In neural stem cells, EGT promotes neuronal differentiation by activating mTOR/S6K1 signaling and subsequently the neurotrophin 4/5 (NT-4/5)-TrkB pathway.[22]

Conclusion

This compound is a unique, diet-derived micronutrient that is avidly absorbed and retained in mammalian tissues, particularly those vulnerable to oxidative damage. Its highly specific transporter, OCTN1, ensures targeted accumulation. The quantification of EGT relies on robust analytical techniques, with LC-MS/MS being the preferred method for its sensitivity and specificity. Functionally, EGT acts as a potent cytoprotectant, not only through direct antioxidant action but also by modulating key cellular signaling pathways like Nrf2, NF-κB, and sirtuin pathways. For researchers and drug development professionals, understanding the distribution and mechanisms of this compound provides a foundation for exploring its therapeutic potential in a range of oxidative stress-related and inflammatory diseases.

References

- 1. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of this compound in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The unusual amino acid l-ergothioneine is a physiologic cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution and accumulation of dietary this compound and its metabolites in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. reishiandrosesbotanicals.com [reishiandrosesbotanicals.com]

- 7. This compound: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound distribution in bovine and porcine ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Biosynthesis: Explained -ETprotein [etprotein.com]

- 13. Distribution and accumulation of dietary this compound and its metabolites in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection and quantification of this compound in human serum using surface enhanced Raman scattering (SERS) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. On the Identification and Quantification of this compound and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative determination of the sulfur-containing antioxidant this compound by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C7JA00030H [pubs.rsc.org]

- 19. This compound as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound as an Anti-Oxidative/Anti-Inflammatory Component in Several Edible Mushrooms [jstage.jst.go.jp]

- 21. This compound Ameliorates Liver Fibrosis by Inhibiting Glycerophospholipids Metabolism and TGF-β/Smads Signaling Pathway: Based on Metabonomics and Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound-induced neuronal differentiation is mediated through activation of S6K1 and neurotrophin 4/5-TrkB signaling in murine neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ergothioneine in Microbial Physiology and Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derivative of histidine, first isolated in 1909 from the ergot fungus Claviceps purpurea.[1] It is synthesized by a range of microorganisms, including actinomycetes, cyanobacteria, methylobacteria, and various fungi.[1][2][3] Unlike other low-molecular-weight redox buffers such as glutathione and mycothiol, ergothioneine exists predominantly in its stable thione tautomer form at physiological pH, which makes it highly resistant to autoxidation.[1][2][4][5] This unique chemical stability underpins its significant role in microbial physiology, particularly in enabling survival under stressful conditions.[1][2] In pathogenic microbes like Mycobacterium tuberculosis (Mtb), this compound is crucial for withstanding the hostile environment within a host, thereby contributing to virulence and pathogenesis.[1][2][6][7] This guide provides an in-depth examination of the biosynthesis, physiological functions, and pathogenic roles of this compound in the microbial world, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Biosynthesis of this compound in Microorganisms

The biosynthesis of this compound proceeds from the amino acid L-histidine.[1] Microbes have evolved two primary enzymatic pathways for its synthesis, a five-step pathway found in bacteria like mycobacteria and a more streamlined two-enzyme system in fungi.

Bacterial Biosynthesis Pathway (e.g., Mycobacterium tuberculosis)

In mycobacteria, the this compound biosynthetic operon (egtA-E) encodes five key enzymes.[1] The process begins with the methylation of L-histidine and involves the transfer of a sulfur atom from γ-glutamylcysteine.[1][3]

The five enzymatic steps are:[1][6]

-

EgtD (Methyltransferase): Catalyzes the Nα-trimethylation of L-histidine to create hercynine.

-

EgtA (γ-glutamyl cysteine synthetase): Synthesizes γ-glutamylcysteine, the sulfur donor.

-

EgtB (Formylglycine-generating enzyme-like protein): Adds γ-glutamylcysteine to hercynine, forming a hercynyl γ-glutamylcysteine sulfoxide intermediate.

-

EgtC (Glutamine amidotransferase): Removes glutamate from the intermediate to yield hercynylcysteine sulfoxide.

-

EgtE (Pyridoxal 5-phosphate-dependent β-lyase): Cleaves the C-S bond to release this compound.

Fungal Biosynthesis Pathway (e.g., Neurospora crassa)

Fungi employ a more efficient, two-enzyme pathway for this compound synthesis.[3][8] This system is characterized by a multi-domain enzyme that performs several steps of the bacterial pathway.

The fungal pathway consists of:[1][3]

-

Egt-1: A bifunctional enzyme that first methylates L-histidine to hercynine and then catalyzes the C-S bond formation with cysteine to produce hercynylcysteine sulfoxide.

-

Egt-2: A C-S lyase that cleaves hercynylcysteine sulfoxide to form the final this compound product.

Role in Microbial Physiology

This compound is a multifunctional molecule that plays a critical role in protecting microbial cells from a wide array of environmental and host-generated stresses.

Antioxidant Defense and Redox Homeostasis

The primary physiological role of this compound is as a potent antioxidant.[4] It protects microbes against oxidative damage from reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are frequently encountered in the environment and during host-pathogen interactions.[2][6]

-

Mycobacterium tuberculosis : this compound is essential for maintaining bioenergetic and redox homeostasis in Mtb.[1][2][6] It protects the bacterium from various oxidative stressors, including hydrogen peroxide, cumene hydroperoxide, paraquat, and menadione.[1][9] Deletion mutants lacking this compound biosynthesis genes (egtA or egtD) are significantly more sensitive to these agents.[1][9]

-

Aspergillus fumigatus : In this opportunistic fungal pathogen, this compound is important for conidial health, germination, and resistance against redox stresses.[1][2][6]

-

Streptomyces coelicolor : Mutants with reduced this compound levels show delayed growth, potentially due to the toxic accumulation of the precursor L-cysteine.[1]

-

Methylobacterium aquaticum : this compound protects against heat shock and UV irradiation.[6]

Role in Microbial Pathogenesis

In pathogenic microorganisms, the protective functions of this compound are co-opted to enhance virulence and promote infection.

Virulence Factor

-

Mycobacterium tuberculosis : this compound is a key virulence factor for Mtb. It enables the pathogen to survive within the hostile environment of host macrophages, which deploy oxidative bursts to kill invading microbes.[1][6] Studies using mouse models of tuberculosis have shown that Mtb strains deficient in this compound production are attenuated, exhibiting a reduced bacterial burden and less severe lung pathology compared to wild-type strains.[1]

-

Burkholderia pseudomallei : This proteobacterial pathogen also produces this compound, which enhances its virulence in mammalian infection.[10] The absence of this compound leads to reduced fitness, delayed organ colonization, and a longer time-to-death in infected mice, highlighting its importance in pathogenesis despite not showing a significant antioxidant role in vitro.[10]

Antibiotic Resistance